molecular formula C11H8ClNO B6299576 4-(3-Chloropyridin-2-yl)phenol CAS No. 1873342-46-1

4-(3-Chloropyridin-2-yl)phenol

Cat. No. B6299576
CAS RN: 1873342-46-1
M. Wt: 205.64 g/mol
InChI Key: WGAQMMYWJSYOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Chloropyridin-2-yl)phenol” is a chemical compound with the CAS Number: 1873342-46-1 . It has a molecular weight of 205.64 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Phenols, in general, are known to be colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding .

Scientific Research Applications

4-(3-Chloropyridin-2-yl)phenolyridinol is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of a variety of other compounds, including pyridinium salts, quaternary ammonium salts, and pyridinium chlorides. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol is used as a catalyst in the synthesis of a variety of organic compounds, and as an intermediate in the synthesis of a variety of pharmaceuticals.

Mechanism of Action

4-(3-Chloropyridin-2-yl)phenolyridinol is an organic compound that is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. When 4-(3-Chloropyridin-2-yl)phenolyridinol binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse. This increased concentration of acetylcholine leads to an increase in the activity of the cholinergic system, which is responsible for a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloropyridin-2-yl)phenolyridinol are largely due to its action as an inhibitor of acetylcholinesterase. When 4-(3-Chloropyridin-2-yl)phenolyridinol binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse. This increased concentration of acetylcholine leads to an increase in the activity of the cholinergic system, which is responsible for a variety of physiological processes, including learning and memory, muscle contraction, and autonomic functions. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-Chloropyridin-2-yl)phenolyridinol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for bioaccumulation. However, there are some limitations to using 4-(3-Chloropyridin-2-yl)phenolyridinol in laboratory experiments. For example, it is not very soluble in organic solvents and has a low solubility in water. In addition, it is not very stable in the presence of light or oxygen.

Future Directions

The potential applications of 4-(3-Chloropyridin-2-yl)phenolyridinol are numerous and varied. The compound has already been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has potential applications as an inhibitor of acetylcholinesterase, which could lead to the development of new treatments for neurological disorders. Furthermore, 4-(3-Chloropyridin-2-yl)phenolyridinol could be used as a catalyst in the synthesis of a variety of organic compounds, and as an intermediate in the synthesis of a variety of pharmaceuticals. In addition, further research is needed to explore the potential of 4-(3-Chloropyridin-2-yl)phenolyridinol as an anti-inflammatory and analgesic agent.

Synthesis Methods

4-(3-Chloropyridin-2-yl)phenolyridinol can be synthesized by several methods. The most common method is a reaction between chloroform and pyridine, which produces 4-(3-Chloropyridin-2-yl)phenolyridinol and formaldehyde. This reaction is typically carried out in aqueous solution, and the product is isolated by distillation. Other methods of synthesis include the reaction of pyridine with a chlorinating agent such as chlorine, hypochlorous acid, or hypochlorite. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol can be synthesized from the reaction of pyridine with a chlorinating agent such as chloroacetyl chloride or chloroacetyl bromide.

Safety and Hazards

“4-(3-Chloropyridin-2-yl)phenol” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

4-(3-chloropyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAQMMYWJSYOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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